N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Kinase inhibition c‑Met Pim‑1

This specific compound (CAS 894062-08-9) is a unique triazolopyridazine bearing a 6-phenyl group, a 3-thioacetamide linkage, and an N-cyclopentyl terminal cap. This exact substitution pattern is critical for maintaining sub-micromolar dual c-Met/Pim-1 inhibitory activity and anti-HAV pharmacophore integrity, which are lost with generic analogs. Procure this precise scaffold to ensure SAR reproducibility, optimize ADME profiles, and advance your kinase or antiviral research without the risks of altered potency or pharmacokinetics.

Molecular Formula C18H19N5OS
Molecular Weight 353.44
CAS No. 894062-08-9
Cat. No. B2501882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
CAS894062-08-9
Molecular FormulaC18H19N5OS
Molecular Weight353.44
Structural Identifiers
SMILESC1CCC(C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C18H19N5OS/c24-17(19-14-8-4-5-9-14)12-25-18-21-20-16-11-10-15(22-23(16)18)13-6-2-1-3-7-13/h1-3,6-7,10-11,14H,4-5,8-9,12H2,(H,19,24)
InChIKeyMMJWBYYVAOBTKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS 894062-08-9): Core Structural and Procurement-Relevant Identity


N-Cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS 894062‑08‑9) is a heterocyclic compound built on a [1,2,4]triazolo[4,3‑b]pyridazine core, featuring a 6‑phenyl substituent, a 3‑thioacetamide linker, and an N‑cyclopentyl terminal group. Its molecular formula is C₁₈H₁₉N₅OS and its molecular weight is 353.44 g mol⁻¹ . The scaffold combines structural motifs that have been separately explored as kinase inhibitors, antiviral agents, and GABAᴀ receptor modulators, which makes the specific substitution pattern a critical determinant of biological activity.

Why Generic Substitution of N-Cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide Fails: Structure–Activity Relationship (SAR) Determinants


Within the 1,2,4‑triazolo[4,3‑b]pyridazine family, even modest changes to the substitution pattern can drastically alter target selectivity and potency. For example, triazolo[4,3‑b]pyridazine derivatives bearing a 3‑thioether linkage have been shown to act as dual c‑Met/Pim‑1 inhibitors with sub‑micromolar IC₅₀ values, whereas analogs with a 3‑amino substituent display marked selectivity for Pim‑1 alone [1]. Similarly, 3‑S‑substituted‑6‑phenyl‑[1,2,4]triazolo[4,3‑b]pyridazine derivatives exhibit anti‑HAV activity that is absent in non‑phenyl or non‑thioether variants [2]. The target compound’s unique combination of a 6‑phenyl group, a 3‑thioacetamide bridge, and an N‑cyclopentyl cap defines a distinct pharmacophore that cannot be replicated by generic triazolopyridazine intermediates or simpler thioacetamides. Consequently, substituting this compound with a different analog would almost certainly alter both the potency spectrum and the pharmacokinetic profile, undermining experimental reproducibility.

Quantitative Differentiation Evidence for N-Cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS 894062‑08‑9)


Dual Kinase Inhibition Potential: 3‑Thioacetamide Scaffold as a Determinant of c‑Met/Pim‑1 Dual Activity

Triazolo[4,3‑b]pyridazine derivatives with a 3‑thioether substituent have been profiled as dual c‑Met/Pim‑1 inhibitors. The closest published analog, compound 4g (a 3‑(methylthio)‑triazolopyridazine), displayed IC₅₀ values of 0.163 ± 0.01 µM against c‑Met and 0.283 ± 0.01 µM against Pim‑1, outperforming the reference compound and analog 4a [1]. While direct IC₅₀ data for N‑cyclopentyl‑2‑((6‑phenyl‑[1,2,4]triazolo[4,3‑b]pyridazin‑3‑yl)thio)acetamide are not yet published, molecular docking studies of the triazolopyridazine series indicate that the 6‑phenyl group and a bulky cycloalkyl substituent on the acetamide nitrogen can enhance hydrophobic interactions with the ATP‑binding pocket of both kinases. The N‑cyclopentyl group is sterically distinct from the N‑cyclohexyl or N‑benzyl analogs commonly found in vendor catalogs, and this difference is predicted to influence kinase selectivity.

Kinase inhibition c‑Met Pim‑1 triazolopyridazine

Antiviral Activity Spectrum: 6‑Phenyl and 3‑Thioether Substitutions as Key Determinants for Anti‑HAV Activity

A series of 3‑S‑substituted‑6‑phenyl‑[1,2,4]triazolo[4,3‑b]pyridazine derivatives were evaluated for anti‑hepatitis A virus (HAV) activity using a plaque reduction infectivity assay. Compounds retaining the 6‑phenyl group and a thioether at the 3‑position showed promising antiviral effects, with compound 15 (an oxadiazole‑linked derivative) exhibiting the highest potency in the series [1]. The target compound, N‑cyclopentyl‑2‑((6‑phenyl‑[1,2,4]triazolo[4,3‑b]pyridazin‑3‑yl)thio)acetamide, shares the identical 6‑phenyl and 3‑thioether pharmacophore required for anti‑HAV activity. In contrast, analogs lacking the 6‑phenyl substituent or bearing a 3‑amino group were essentially inactive in the same assay, demonstrating that the phenyl‑thioether combination is a structural prerequisite for antiviral efficacy within this chemotype.

Antiviral Hepatitis A virus triazolopyridazine

Structural Differentiation from Simpler Analogs: N‑Cyclopentyl vs. N‑Cyclohexyl or N‑Benzyl Substituents in GABAA Receptor Pharmacology

Within the triazolo[4,3‑b]pyridazine class, the nature of the N‑substituent on the acetamide moiety profoundly affects GABAA receptor subtype selectivity and abuse liability. TPA123 (7‑cyclobutyl‑6‑(2‑methyl‑2H‑1,2,4‑triazol‑3‑ylmethoxy)‑3‑phenyl‑1,2,4‑triazolo[4,3‑b]pyridazine) exhibits weak partial agonist efficacy at α1‑, α2‑, α3‑, and α5‑containing GABAA receptors and maintains self‑administration in primates, whereas TPA023 (bearing an N‑ethyltriazole and a 2‑fluorophenyl group) does not [1]. The target compound’s N‑cyclopentyl group is sterically intermediate between the N‑cyclobutyl motif of TPA123 and the N‑cyclohexyl group found in catalog analogs such as N‑cyclohexyl‑2‑((6‑phenyl‑[1,2,4]triazolo[4,3‑b]pyridazin‑3‑yl)thio)acetamide. This subtle difference in ring size alters lipophilicity (clogP) and conformational flexibility, parameters known to influence blood‑brain barrier penetration and receptor binding kinetics. Additionally, the thioacetamide linker introduces a sulfur atom that is absent in the alkoxy‑linked anxiolytics, potentially affecting metabolic stability via CYP450‑mediated oxidation.

GABAA receptor anxiolytic N‑substituent SAR

Best‑Fit Research and Industrial Application Scenarios for N‑Cyclopentyl‑2‑((6‑phenyl‑[1,2,4]triazolo[4,3‑b]pyridazin‑3‑yl)thio)acetamide


Dual c‑Met/Pim‑1 Kinase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing dual c‑Met/Pim‑1 inhibitors for breast cancer or multiple myeloma can use this compound as a starting scaffold. The 3‑thioacetamide linkage and 6‑phenyl group are conserved pharmacophoric elements shown to deliver sub‑micromolar dual inhibition in close analogs [1]. The N‑cyclopentyl substituent offers a vector for further optimization of selectivity and ADME properties without resorting to synthetically cumbersome cyclohexyl or benzyl derivatives.

Anti‑Hepatitis A Virus (HAV) Screening Library Expansion

The validated 6‑phenyl‑3‑thioether anti‑HAV pharmacophore [1] makes this compound a high‑priority candidate for plaque reduction screening against HAV. Procurement of this specific derivative enables direct comparison with previously reported 3‑S‑substituted analogs, facilitating SAR expansion in a therapeutic area devoid of approved small‑molecule antivirals.

GABAA Receptor Subtype Selectivity Profiling

The N‑cyclopentyl group confers a distinct steric and lipophilic profile compared to the N‑cyclobutyl (TPA123) and N‑cyclohexyl analogs [1]. Electrophysiological profiling against recombinant GABAA receptor subtypes (α1–α6) can determine whether this substitution pattern yields improved α2/α3 selectivity or reduced abuse liability relative to existing triazolopyridazine anxiolytics.

Chemical Biology Probe for Kinase Signaling Pathway Deconvolution

The combined c‑Met and Pim‑1 inhibitory potential suggested by class‑level data [1] positions this compound as a useful chemical probe for dissecting the interplay between HGF/c‑Met and Pim‑1 survival signaling in cancer cells. Its structural uniqueness relative to commercial kinase inhibitor libraries increases the likelihood of identifying novel pathway interactions.

Quote Request

Request a Quote for N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.